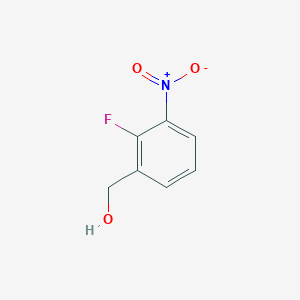

(2-Fluoro-3-nitrophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEPNYHVJVFJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652096 | |

| Record name | (2-Fluoro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946126-95-0 | |

| Record name | (2-Fluoro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Fluoro-3-nitrophenyl)methanol CAS number 946126-95-0

An In-depth Technical Guide to (2-Fluoro-3-nitrophenyl)methanol (CAS 946126-95-0): Synthesis, Properties, and Applications in Chemical Research

Introduction

This compound is a substituted aromatic alcohol that serves as a valuable and versatile intermediate in modern organic synthesis. Its utility is derived from a unique trifecta of functional groups strategically positioned on a benzene ring: a reactive primary alcohol, an electron-withdrawing nitro group, and a fluorine atom. The ortho-fluoro and meta-nitro substitution pattern, in particular, offers a nuanced electronic landscape that can be exploited for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, details a robust synthesis protocol with mechanistic insights, and explores its spectroscopic signature, chemical reactivity, and potential applications, with a particular focus on its role as a building block in medicinal chemistry.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Physical Properties

The compound is typically supplied as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 946126-95-0[1][2][3][4] |

| Molecular Formula | C₇H₆FNO₃[2][3] |

| Molecular Weight | 171.13 g/mol [2][3] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid[1] |

| Storage | Room Temperature[1] |

Spectroscopic Characterization

| Technique | Data |

| ¹H NMR | (CDCl₃) δ (ppm): 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[2] |

| Predicted ¹³C NMR | Expected signals around δ 150-155 (C-F, d), 140-145 (C-NO₂), 120-135 (aromatic C-H), 115-125 (aromatic C-H), and 60-65 (CH₂OH). The carbon bearing the fluorine will exhibit a characteristic large coupling constant (¹JC-F). |

| Predicted IR | Expected characteristic peaks (cm⁻¹) around 3400 (O-H stretch, broad), 1530 & 1350 (NO₂ asymmetric and symmetric stretch), and 1200-1100 (C-F stretch). |

| Mass Spectrometry | Predicted [M+H]⁺ = 172.04045.[5] |

Synthesis and Mechanism

The most common and high-yielding synthesis of this compound involves the reduction of its corresponding methyl ester precursor.

Synthesis via DIBAL-H Reduction

This compound is efficiently synthesized by the reduction of methyl 2-fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H). This method is notable for its high yield, often around 95%.[2]

-

Reaction Setup: A solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq.) in anhydrous toluene is prepared in a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: A 1.0 M solution of DIBAL-H in toluene (2.5 eq.) is added dropwise to the cooled ester solution, maintaining the internal temperature at -78 °C.[2]

-

Reaction Progression: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.[2]

-

Quenching: The reaction is cooled back down to -78 °C and quenched by the sequential, slow addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.[2] This two-stage quench is critical for safely neutralizing excess DIBAL-H and facilitating the workup.[6]

-

Workup and Isolation: The mixture is warmed to room temperature and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown oil.[2]

-

Low Temperature (-78 °C): The reduction of an ester with a powerful hydride source like DIBAL-H can proceed all the way to the primary alcohol. To achieve a clean conversion without over-reduction of any potential aldehyde intermediate, the reaction is conducted at cryogenic temperatures. This stabilizes the tetrahedral intermediate formed after the first hydride addition.[6][7]

-

DIBAL-H as Reducing Agent: DIBAL-H is a bulky, electrophilic reducing agent. Its Lewis acidic aluminum center coordinates to the carbonyl oxygen of the ester, activating it for hydride transfer.[7][8] This makes it highly effective for the reduction of esters.

-

Rochelle's Salt Quench: The use of Rochelle's salt is a common and effective method for complexing the aluminum salts formed during the reaction, which helps to break up the gelatinous precipitate that can otherwise make the workup difficult.[3]

Reaction Mechanism

The reduction proceeds via a well-established mechanism for DIBAL-H reduction of esters.

Caption: DIBAL-H reduction of an ester to a primary alcohol.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of subsequent chemical transformations.

Key Reaction Pathways

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding 2-fluoro-3-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-fluoro-3-nitrobenzoic acid with stronger oxidants such as potassium permanganate or Jones reagent.

-

Ether and Ester Formation: The hydroxyl group can readily undergo etherification (e.g., Williamson ether synthesis) or esterification with acyl chlorides or carboxylic acids under standard conditions.

-

Reduction of the Nitro Group: The nitro group is a versatile handle for introducing a nitrogen atom. It can be reduced to an amine (2-fluoro-3-aminobenzyl alcohol) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This resulting aminobenzyl alcohol is a key precursor for the synthesis of various heterocyclic compounds.[9]

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated by the ortho- and para-directing nitro group in its isomer (4-fluoro-3-nitrobenzyl alcohol), the meta-nitro group in the title compound provides less activation for SNAr reactions at the fluorine-bearing carbon. However, under forcing conditions, substitution of the fluorine may be possible.

Sources

- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rndmate.com [rndmate.com]

- 5. PubChemLite - 2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 6. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]

- 7. 2-Fluoro-5-nitrobenzyl alcohol, benzyldimethylsilyl ether [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of (2-Fluoro-3-nitrophenyl)methanol

As a Senior Application Scientist, this guide provides a detailed examination of the . The structure of this document is designed to logically flow from fundamental identification to advanced analytical characterization, providing researchers and drug development professionals with the critical data and procedural insights necessary for its application.

Chemical Identity and Molecular Structure

(2-Fluoro-3-nitrophenyl)methanol, registered under CAS Number 946126-95-0, is a substituted benzyl alcohol derivative.[1] Such compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical agents. The presence of three distinct functional groups—a fluorine atom, a nitro group, and a primary alcohol—on the aromatic ring imparts specific reactivity and physical characteristics that are crucial for its use as a chemical building block.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonym | 2-Fluoro-3-nitrobenzyl alcohol | [1] |

| CAS Number | 946126-95-0 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1] |

| Monoisotopic Mass | 171.03317 Da | [2] |

| InChI Key | OWEPNYHVJVFJRO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1)[O-])F)CO | [2] |

Core Physical and Chemical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, storage, and application in various solvent systems. This compound is described as a brown oil, which is its state at standard temperature and pressure.[1] This physical state is a critical piece of information, suggesting that its melting point is below ambient temperature.

| Property | Value / Observation | Rationale and Implications |

| Physical Form | Brown Oil | [1] |

| Melting Point | Not reported; below ambient temperature. | The absence of a distinct melting point is characteristic of many oils and amorphous solids. For purification, techniques like column chromatography or distillation are required instead of recrystallization. |

| Boiling Point | Not reported. | Due to the presence of the nitro group and the compound's molecular weight, vacuum distillation would likely be necessary to avoid decomposition at high temperatures. |

| Solubility | Insoluble in aqueous saline solutions; Soluble in ethyl acetate.[1] | This solubility profile is typical for moderately polar organic compounds. Its solubility in ethyl acetate and insolubility in brine are exploited during aqueous workup procedures for extraction and purification.[1] |

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment are paramount. The following data represents the analytical fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the proton environment of the molecule. The spectrum for this compound in deuterated chloroform (CDCl₃) shows characteristic peaks corresponding to its structure.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 7.95 | m | 1H | Aromatic C-H | Aromatic proton likely adjacent to the nitro and/or fluoro group, experiencing complex splitting. |

| 7.84 | t | 1H | Aromatic C-H | Aromatic proton split into a triplet, suggesting coupling to two neighboring nuclei. |

| 7.31 | t | 1H | Aromatic C-H | Aromatic proton in a different electronic environment, also appearing as a triplet. |

| 4.87 | s | 2H | -CH₂OH | Benzylic protons of the methanol group, appearing as a singlet, indicating no adjacent protons. |

Note: Data for ¹³C and ¹⁹F NMR were not available in the referenced literature.

Mass Spectrometry (MS)

While experimental mass spectra are not available, theoretical calculations provide valuable information for mass spectrometric identification. The predicted collision cross-section (CCS) values can be used in ion mobility-mass spectrometry to aid in identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.04045 | 128.8 |

| [M+Na]⁺ | 194.02239 | 137.4 |

| [M-H]⁻ | 170.02589 | 130.6 |

Source: Predicted values from PubChemLite.[2]

High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are essential for assessing the purity of chemical intermediates. A reported HPLC analysis indicates a retention time (Rt) of 7.52 minutes.[1]

Expert Insight: The utility of this retention time is limited without full disclosure of the experimental conditions (e.g., column type, mobile phase, flow rate, and detection wavelength). When developing methods, this value can serve as a preliminary benchmark, but a full, validated HPLC protocol is necessary for rigorous purity determination.

Protocols for Analytical Characterization

The reliability of physical property data is contingent upon the robustness of the experimental protocols used for its determination.

Workflow for Identity and Purity Confirmation

A systematic workflow is critical to validate the identity and purity of a synthesized batch of this compound before its use in downstream applications.

Sources

An In-Depth Technical Guide to the Structural Analysis of (2-Fluoro-3-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of (2-Fluoro-3-nitrophenyl)methanol in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a well-established approach to modulate a compound's pharmacokinetic and pharmacodynamic profile. This compound emerges as a key building block in this context, offering a unique combination of a reactive hydroxymethyl group, a bioisosteric fluorine atom, and a synthetically versatile nitro group. Understanding the precise three-dimensional structure and electronic properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate, while the nitro group can serve as a precursor for an amino group or other functionalities, crucial for building complex molecular architectures[1]. This guide, intended for researchers and scientists in the field of drug development, provides a comprehensive overview of the analytical methodologies for the complete structural elucidation of this compound.

Fundamental Physicochemical Properties

A thorough structural analysis begins with an understanding of the fundamental properties of the molecule.

| Property | Value | Source |

| Chemical Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| CAS Number | 946126-95-0 | [2][3] |

| Appearance | Brown oil | [2] |

Synthesis and Purification: Establishing a Verifiable Starting Point

The structural integrity of any analysis is contingent on the purity of the starting material. A common and reliable synthesis of this compound involves the reduction of methyl 2-fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H)[2].

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolve methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous toluene.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of DIBAL-H (2.5 eq, 1.0 M in toluene) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Re-cool the mixture to -78 °C and quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle salt (potassium sodium tartrate), and ethyl acetate.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a brown oil[2].

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

Experimental ¹H NMR Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | m | 1H | Ar-H |

| 7.84 | t | 1H | Ar-H |

| 7.31 | t | 1H | Ar-H |

| 4.87 | s | 2H | -CH₂OH |

Interpretation: The three distinct multiplets in the aromatic region (7.31-7.95 ppm) are consistent with a trisubstituted benzene ring with no plane of symmetry. The singlet at 4.87 ppm, integrating to two protons, is characteristic of the benzylic methylene protons of the hydroxymethyl group. The absence of significant coupling to these protons confirms their attachment to a quaternary carbon.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155 | ~250 (d) | C-F | | ~149 | | C-NO₂ | | ~135 | | Ar-C | | ~128 | | Ar-CH | | ~125 | | Ar-CH | | ~120 | | Ar-CH | | ~60 | | -CH₂OH |

Causality of Experimental Choices: The use of a standard ¹³C{¹H} experiment will simplify the spectrum by removing proton coupling. However, to observe the C-F coupling, which is crucial for assigning the fluorinated carbon, a proton-decoupled but fluorine-coupled spectrum should be acquired.

Caption: General workflow for NMR analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

Interpretation: The broad absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group. The two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The presence of aromatic C-H and C=C stretching, along with the C-F and C-O stretching vibrations, confirms the overall structure.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing a liquid sample.

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - OH]⁺ |

| 141 | [M - CH₂O]⁺ |

| 125 | [M - NO₂]⁺ |

| 107 | [M - NO₂ - H₂O]⁺ |

Interpretation: The molecular ion peak at m/z 171 would confirm the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the hydroxyl group (M-17), formaldehyde (M-30), and the nitro group (M-46). The relative abundances of these fragment ions can provide further structural information.

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or ethyl acetate (e.g., 1 mg/mL).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from any impurities.

-

The mass spectrometer should be operated in electron ionization (EI) mode with a scan range of, for example, m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to identify the molecular ion and major fragment ions.

Crystallographic Analysis: The Definitive Solid-State Structure

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of a closely related compound, (2-Methyl-3-nitrophenyl)methanol, reveals key insights into the expected solid-state packing and intermolecular interactions[4].

Key Anticipated Structural Features from Crystallographic Analysis:

-

Intermolecular Hydrogen Bonding: The hydroxyl group is expected to act as a hydrogen bond donor, likely forming hydrogen bonds with the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule. These interactions are crucial in determining the crystal packing.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Conformation: The orientation of the hydroxymethyl and nitro groups relative to the benzene ring will be definitively determined.

Conclusion: A Pathway to Confident Structural Assignment

The comprehensive structural analysis of this compound is a critical step in its application as a building block in drug discovery. By employing a synergistic combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, researchers can confidently elucidate its molecular structure. While experimental data for all techniques on this specific molecule may not be readily available, the use of predictive tools and data from close analogs provides a robust framework for its characterization. Ultimately, a thorough understanding of the structure of this versatile intermediate empowers medicinal chemists to design and synthesize the next generation of therapeutic agents with greater precision and efficacy.

References

-

Indo-American Journal of Pharmaceutical Sciences. (2018). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. [Link]

-

International Journal for Research in Applied Science and Engineering Technology. (2023). Spectroscopic Analysis in Pharmaceutical Research: A Review on Recent Comprehensive Advancement and Applications of UV, IR, NMR, Mass Spectroscopy. [Link]

-

ResearchGate. (2025). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. [Link]

-

ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. [Link]

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. [Link]

-

Spectroscopy Online. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

-

National Institutes of Health. (2009). (2-Methyl-3-nitrophenyl)methanol. [Link]

-

ResearchGate. (2025). Development and Validation of an Analytical Method for the Identification of 2-Nitrophenyl (phenyl)sulfane as Potential Genotoxic Impurity of Quetiapine Fumarate at Trace Levels by High-Performance Thin-Layer Chromatography. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (2-Fluoro-5-nitrophenyl)methanol. [Link]

-

The Royal Society of Chemistry. (2019). Contents. [Link]

-

PHARMACEUTICAL SCIENCES. (2018). impurity profiling and drug characterization: backdrop and approach. [Link]

-

ResearchGate. (2019). (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). [Link]

-

PubChemLite. (2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3)). [Link]

-

PubChem. 3-Fluoro-4-nitrobenzyl alcohol. [Link]

-

PubChem. 4-Fluoro-3-nitrobenzyl alcohol. [Link]

-

National Institutes of Health. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-. [Link]

-

National Institutes of Health. (2024). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. [Link]

-

PubChem. (2,5-Difluoro-4-nitrophenyl)methanol. [Link]

-

ResearchGate. (2012). Rotational spectrum of 2,5-difluorobenzyl alcohol. [Link]

-

SpectraBase. 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Guide to the Chemoselective Synthesis of (2-Fluoro-3-nitrophenyl)methanol via DIBAL-H Reduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis and a field-proven protocol for the synthesis of (2-Fluoro-3-nitrophenyl)methanol from its corresponding ester, methyl 2-fluoro-3-nitrobenzoate. The core challenge of this transformation lies in achieving chemoselectivity, specifically reducing the ester functional group to a primary alcohol while preserving the synthetically valuable nitro group. This document evaluates common hydride-based reducing agents and substantiates the selection of Diisobutylaluminium hydride (DIBAL-H) as the optimal reagent. A detailed, step-by-step experimental protocol is presented, including critical parameters for reaction setup, execution, workup, and product characterization. The guide also delves into the mechanistic underpinnings of the DIBAL-H reduction that govern its selectivity, providing researchers with the causal logic required for successful and reproducible execution.

Introduction: The Synthetic Value of this compound

This compound is a key building block in medicinal chemistry and pharmaceutical research.[1] Its substituted phenyl ring, featuring both a fluorine atom and a nitro group, offers multiple points for synthetic diversification. The fluorine atom can enhance the metabolic stability and pharmacokinetic profile of drug candidates, while the nitro group serves as a versatile precursor to an amine, which can be further functionalized to introduce a wide array of pharmacophores.[1]

The synthesis of this target molecule from methyl 2-fluoro-3-nitrobenzoate presents a classic chemical selectivity problem.[2] The substrate contains two functional groups susceptible to reduction: the methyl ester and the aromatic nitro group. A successful synthesis hinges on employing a reducing agent that can selectively transform the ester into a primary alcohol without affecting the nitro moiety.

Strategic Analysis: Selecting a Chemoselective Reducing Agent

The primary consideration for this synthesis is the choice of reducing agent. The ideal reagent must possess sufficient reactivity to reduce the relatively stable ester group but exhibit a high degree of selectivity to leave the nitro group intact.

The Chemoselectivity Challenge

Standard hydride reducing agents display a range of reactivities. The challenge is to navigate this reactivity spectrum to find an appropriate match for our substrate.

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): As a powerful and non-selective reducing agent, LAH readily reduces both esters and nitro groups to their corresponding alcohols and amines.[3][4][5] Its use in this context would almost certainly lead to a mixture of products, including the undesired amino alcohol, making it unsuitable for this transformation.[6]

-

Sodium Borohydride (NaBH₄): In contrast to LAH, NaBH₄ is a much milder reducing agent. Under standard conditions (e.g., in ethanol or methanol at room temperature), it is generally incapable of reducing esters.[7] While modified protocols exist to enhance its reactivity towards esters—such as using Lewis acid additives (e.g., LiCl, CaCl₂) or high-boiling point solvents—these methods often require harsh conditions and may not be reliably selective.[8][9][10] The nitro group can also be susceptible to reduction by some modified borohydride systems.[11][12]

The Reagent of Choice: Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) emerges as the superior reagent for this specific transformation. Its unique properties, particularly at low temperatures, allow for precise control over the reduction process.

Causality of Selection: At low temperatures, typically -78 °C, the Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester. This is followed by an intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate.[3] This intermediate is the key to the reaction's selectivity and control. It remains stable at -78 °C and does not collapse to release the methoxy group until a hydrolytic workup is performed. This prevents over-reduction. Crucially, under these cryogenic conditions, DIBAL-H does not possess sufficient reactivity to reduce the aromatic nitro group, ensuring excellent chemoselectivity.

Caption: Decision logic for selecting the optimal reducing agent.

Recommended Synthetic Protocol

This protocol is based on a well-documented, high-yield procedure for the target transformation.[13] Adherence to the specified conditions, particularly temperature control and inert atmosphere, is critical for success.

Principle of the Method

The methyl ester of 2-fluoro-3-nitrobenzoic acid is reduced using an excess of DIBAL-H in a non-protic solvent (toluene) at -78 °C. The reaction is subsequently quenched, and the product is isolated via liquid-liquid extraction.

Materials and Reagents

| Component | Formula | M.W. | Moles | Equivalents | Amount |

| Methyl 2-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | 46.3 mmol | 1.0 | 9.22 g |

| DIBAL-H (1.0 M in Toluene) | (i-Bu)₂AlH | 142.22 | 115.7 mmol | ~2.5 | 115.7 mL |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | - | - | 92 mL |

| Methanol | CH₃OH | 32.04 | - | - | (for quench) |

| Saturated Rochelle's Salt Soln. | KNaC₄H₄O₆ | - | - | - | (for quench) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | (for extraction) |

| Saturated Brine | NaCl(aq) | - | - | - | (for washing) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | (for drying) |

Detailed Step-by-Step Procedure

Caption: High-level experimental workflow for the synthesis.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) and anhydrous toluene (92 mL) to a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add the DIBAL-H solution (115.7 mL of 1.0 M in toluene, 115.7 mmol) dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Progression: Stir the mixture at -78 °C for 30 minutes. After this period, remove the cooling bath and allow the mixture to warm to 0 °C. Maintain stirring at 0 °C for an additional 30 minutes.

-

Quenching: Re-cool the reaction mixture to -78 °C. Cautiously add methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and ethyl acetate. The addition of Rochelle's salt is crucial for complexing the aluminum salts, which facilitates a cleaner workup.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour until the biphasic mixture becomes clear. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[13]

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the final product.[13]

Safety and Handling Precautions

-

DIBAL-H: Diisobutylaluminium hydride is pyrophoric and reacts violently with water and other protic solvents. It must be handled under a strict inert atmosphere using oven-dried glassware and proper syringe techniques.

-

Solvents: Toluene and ethyl acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

-

Quenching: The quenching process is highly exothermic. It must be performed at low temperatures with slow, careful addition of the quenching agents to control the release of heat and hydrogen gas.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.

Product Characterization

Expected Outcome

The procedure is reported to yield this compound as a brown oil with a high yield of approximately 95% (7.52 g based on the described scale).[13]

Spectroscopic Confirmation

The identity and purity of the product should be confirmed by ¹H NMR spectroscopy. The expected signals are consistent with the literature values.[13]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | m | 1H | Ar-H |

| 7.84 | t | 1H | Ar-H |

| 7.31 | t | 1H | Ar-H |

| 4.87 | s | 2H | -CH₂ OH |

Spectra recorded in CDCl₃.

Mechanistic Discussion

The success of this synthesis is rooted in the reaction mechanism of DIBAL-H with esters at low temperatures.

Caption: Key stages of the ester reduction by DIBAL-H.

-

Coordination: The Lewis acidic aluminum atom of DIBAL-H coordinates with the electron-rich carbonyl oxygen of the methyl ester. This step activates the carbonyl group, making it more electrophilic.

-

Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum to the activated carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral alkoxy-aluminate complex.

-

Stabilization: At -78 °C, this tetrahedral intermediate is remarkably stable. The negative charge on the oxygen is stabilized by the aluminum, and there is insufficient thermal energy for the elimination of the methoxide (⁻OCH₃) group. This stability is the cornerstone of the reaction's controllability.

-

Hydrolysis: During the aqueous workup (quench), the intermediate is hydrolyzed. Protic sources protonate the oxygen atoms, breaking the O-Al bonds and leading to the formation of the final primary alcohol product, this compound, and aluminum byproducts.

Conclusion

The synthesis of this compound from methyl 2-fluoro-3-nitrobenzoate is most effectively and selectively achieved through reduction with Diisobutylaluminium hydride at low temperatures. This method directly addresses the inherent chemoselectivity challenge by leveraging the formation of a stable tetrahedral intermediate that prevents the undesired reduction of the aromatic nitro group. The provided protocol, which yields the target compound in high purity and yield, represents a robust and reliable procedure for researchers in pharmaceutical and materials science. Mastery of the critical parameters, especially temperature control and inert atmosphere techniques, is paramount for reproducible success.

References

-

Thieme Chemistry. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts. Retrieved from [Link]

-

Liu, H. J., Bukownik, R. R., & Pednekar, P. R. (1981). Selective Reduction of Thiol Esters with Sodium Borohydride. Synthetic Communications, 11(8), 599-603. Retrieved from [Link]

-

Soai, K., Oyamada, H., Takase, M., & Ookawa, A. (1984). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan, 57(7), 1948-1953. Retrieved from [Link]

-

Bell, R. A., & Gravestock, M. B. (1969). Selective reduction of esters with sodium trimethoxyborohydride. Canadian Journal of Chemistry, 47(11), 2099-2101. Retrieved from [Link]

-

ESPI Metals. (2007). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115 Handout: Common Reducing Agents. Harvard University. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

University of California. (n.d.). Sodium Borohydride Standard Operating Procedure. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]

-

University of California, Los Angeles. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Organic Chemistry. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]

-

Bloom Tech. (2024). Does lithium aluminum hydride reduce nitro groups?. Retrieved from [Link]

-

Harper College. (2005). Sodium borohydride MSDS. Retrieved from [Link]

- Google Patents. (1956). Alcohols by borohydride reduction of.

-

ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

-

Wang, J., et al. (2006). MICROWAVE ASSISTED SOLID REACTION: REDUCTION OF ESTERS TO ALCOHOLS BY POTASSIUM BOROHYDRIDE-LITHIUM CHLORIDE. Synthetic Communications, 36(16), 2315-2319. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. Retrieved from [Link]

- Google Patents. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-nitrobenzyl alcohol (C7H6FNO3). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. davuniversity.org [davuniversity.org]

- 4. youtube.com [youtube.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. US2765346A - Alcohols by borohydride reduction of - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]

- 12. d-nb.info [d-nb.info]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-3-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound (2-Fluoro-3-nitrophenyl)methanol (CAS No. 946126-95-0). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization. This document presents an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data is available and robustly analyzed, this guide also furnishes high-quality predicted ¹³C NMR, IR, and MS data, generated using established computational methods and spectral databases, to provide a comprehensive characterization. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed, offering field-proven insights for researchers.

Introduction

This compound is a substituted benzyl alcohol derivative of significant interest in organic synthesis. The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the aromatic ring imparts unique reactivity and potential for diverse chemical transformations. Accurate structural elucidation is the cornerstone of its application in drug discovery and materials science. This guide serves as an authoritative reference for the spectroscopic properties of this molecule, ensuring confidence in its identity and purity for downstream applications.

The molecular structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Data:

The experimental ¹H NMR data for this compound was obtained in deuterochloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | m | 1H | Ar-H |

| 7.84 | t | 1H | Ar-H |

| 7.31 | t | 1H | Ar-H |

| 4.87 | s | 2H | -CH₂ OH |

Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): The three signals in the aromatic region, integrating to one proton each, are consistent with the three protons on the substituted benzene ring. The complex multiplicity (multiplet and triplets) arises from the coupling between these protons and with the fluorine atom.

-

Aliphatic Region (δ 4.87 ppm): The singlet at 4.87 ppm, integrating to two protons, is characteristic of the benzylic protons of the -CH₂OH group. The singlet nature of this peak indicates no adjacent protons, which is consistent with its position next to the aromatic ring and the hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Predicted Data:

| Predicted Chemical Shift (δ) ppm | Assignment |

| 152.5 (d, J ≈ 250 Hz) | C -F |

| 140.1 | C -NO₂ |

| 135.4 | Ar-C |

| 128.9 | Ar-C |

| 125.3 | Ar-C |

| 118.6 (d, J ≈ 20 Hz) | Ar-C |

| 60.7 | -C H₂OH |

Interpretation:

-

Aromatic Region (δ 110-160 ppm): Six distinct signals are predicted in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon directly attached to the highly electronegative fluorine atom is expected to have a large chemical shift and exhibit a significant carbon-fluorine coupling constant (¹JCF). The carbon attached to the nitro group will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the substituents.

-

Aliphatic Region (δ 60.7 ppm): A single peak is predicted in the aliphatic region for the benzylic carbon of the -CH₂OH group. Its chemical shift is influenced by the electron-withdrawing aromatic ring and the adjacent oxygen atom.

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Data:

The following are the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂) |

| 1530-1500 | Strong | N-O asymmetric stretch (nitro) |

| 1350-1330 | Strong | N-O symmetric stretch (nitro) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 1200-1100 | Strong | C-F stretch |

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

-

N-O Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1330 cm⁻¹.

-

C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the primary alcohol and the C-F stretch are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Data:

The predicted mass spectrum would be obtained using electron ionization (EI).

| m/z | Predicted Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 154 | Moderate | [M - OH]⁺ |

| 141 | Moderate | [M - NO]⁺ |

| 125 | High | [M - NO₂]⁺ |

| 123 | Moderate | [M - H₂O - F]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at an m/z of 171, corresponding to the molecular weight of the compound (C₇H₆FNO₃).

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of a nitroaromatic compound and a benzyl alcohol. Common fragmentation pathways include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), and a neutral molecule of nitric oxide (-NO). Further fragmentation of the resulting ions would lead to the other observed peaks.

Figure 3: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Tube Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: As the compound is an oil, a thin film can be prepared by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound. The combination of experimental ¹H NMR data and high-quality predicted ¹³C NMR, IR, and MS data offers a robust and reliable reference for researchers. The detailed interpretation of the spectra and the provided experimental protocols will aid in the confident identification and quality assessment of this important chemical intermediate, thereby facilitating its application in research and development.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Solubility of (2-Fluoro-3-nitrophenyl)methanol in Common Organic Solvents for Drug Development Applications

Executive Summary

The journey of a new chemical entity (NCE) from the laboratory to a life-saving therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of late-stage failures.[1][2][3] This technical guide provides a comprehensive framework for understanding and evaluating the solubility of (2-Fluoro-3-nitrophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a robust experimental protocol for its quantitative determination, and discuss the critical implications of these findings for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation and delivery of therapeutics derived from this compound.

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[3] Similarly, in the manufacturing of parenteral dosage forms, the ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent at a desired concentration is paramount. Early and accurate assessment of a compound's solubility profile can mitigate the risk of costly late-stage failures and guide the selection of appropriate formulation strategies to enhance bioavailability.[2][4]

Physicochemical Properties and Predicted Solubility of this compound

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a function of polarity, hydrogen bonding capability, and molecular size.[5][6][7] A thorough understanding of the molecular structure of this compound is therefore essential to predict its solubility in various organic solvents.

This compound is a substituted benzyl alcohol.[8][9] Key structural features influencing its solubility include:

-

The Phenyl Ring: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar solvents.

-

The Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the oxygen lone pairs).[10] This functional group will promote solubility in polar, protic solvents.

-

The Fluoro Group (-F): The high electronegativity of fluorine introduces a dipole moment, increasing the overall polarity of the molecule.

-

The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.

Based on these structural features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

-

Moderate Solubility: Likely in solvents of intermediate polarity (e.g., dichloromethane).

-

Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][5]

Proposed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a range of common organic solvents.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with the respective solvent.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. manavchem.com [manavchem.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical Reactivity Profile of (2-Fluoro-3-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(2-Fluoro-3-nitrophenyl)methanol emerges as a pivotal intermediate in the landscape of medicinal chemistry and synthetic organic chemistry. Its unique trifunctionalized aromatic scaffold, featuring a reactive benzylic alcohol, a synthetically versatile nitro group, and a strategically positioned fluorine atom, offers a rich platform for molecular elaboration. The interplay of these functional groups, particularly the electronic activation conferred by the nitro group upon the fluorine atom for nucleophilic aromatic substitution, underpins its value as a precursor to a diverse array of complex molecules, including pharmaceutically relevant heterocycles. This guide provides a comprehensive technical overview of the synthesis and chemical reactivity of this compound, offering field-proven insights and detailed experimental protocols for its key transformations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective reduction of a more oxidized precursor, typically the corresponding benzoic acid or its ester derivative. A widely adopted method is the reduction of methyl 2-fluoro-3-nitrobenzoate with diisobutylaluminium hydride (DIBAL-H).[1] This approach is favored for its high yield and selectivity, minimizing over-reduction to the toluene derivative.

Experimental Protocol: Synthesis via Reduction of Methyl 2-fluoro-3-nitrobenzoate

Causality Behind Experimental Choices: The choice of DIBAL-H as the reducing agent is critical. At low temperatures, it selectively reduces the ester to the aldehyde, which is then further reduced in situ to the primary alcohol. This two-step reduction in a single pot is highly efficient. The low temperature (-78 °C) is crucial to control the reactivity of the organoaluminum reagent and prevent side reactions. The use of Rochelle's salt in the workup is to chelate the aluminum salts, facilitating their removal from the organic phase.

Step-by-Step Methodology:

-

Reaction Setup: A solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous toluene (approximately 5 mL per gram of ester) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: A 1.0 M solution of DIBAL-H in toluene (2.5 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled back to -78 °C, and methanol is slowly added to quench the excess DIBAL-H. This is followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and ethyl acetate.

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown oil, which can be used in subsequent steps without further purification.[1]

Chemical Reactivity Profile

The chemical reactivity of this compound is dictated by its three key functional groups: the benzylic alcohol, the nitro group, and the fluorinated aromatic ring.

Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in SNAr reactions. This reactivity is a cornerstone of the utility of this compound in the synthesis of substituted aromatic compounds.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack, which is the rate-determining step.[2]

Typical Nucleophiles and Reaction Conditions:

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amines | Primary or secondary amines | 2-Amino-3-nitrobenzyl alcohol derivatives | Polar aprotic solvent (DMF, DMSO), base (K2CO3, Et3N), room temperature to moderate heating.[3] |

| Alkoxides | Sodium methoxide | 2-Methoxy-3-nitrobenzyl alcohol | Anhydrous alcohol, room temperature. |

| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)-3-nitrobenzyl alcohol | Polar aprotic solvent (DMF), room temperature. |

Experimental Protocol: SNAr with a Primary Amine

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the SNAr Reaction Workflow:

Caption: A typical workflow for the nucleophilic aromatic substitution of this compound with an amine.

Reactions of the Nitro Group: Reduction to an Aniline

The nitro group of this compound can be readily reduced to the corresponding aniline, (2-Fluoro-3-aminophenyl)methanol. This transformation is a critical step in the synthesis of many heterocyclic compounds, most notably quinazolines. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.

Common Reduction Methods:

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H2 gas, Pd/C or PtO2 catalyst, solvent (EtOH, MeOH) | Clean reaction, high yield. | May reduce other functional groups (e.g., alkenes, alkynes). Requires specialized equipment for handling hydrogen gas. |

| Tin(II) Chloride (SnCl2) | SnCl2·2H2O, EtOH, reflux | Good for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.[4][5] | Requires stoichiometric amounts of the reagent, and the tin byproducts can be difficult to remove. |

| Iron in Acetic Acid | Fe powder, acetic acid | Inexpensive and effective. | Can sometimes lead to the formation of iron complexes with the product, complicating purification. |

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Reagent: Add tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into ice water. Basify the solution with saturated sodium bicarbonate or sodium hydroxide to precipitate tin salts.

-

Extraction and Purification: Filter the mixture through Celite and extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired (2-Fluoro-3-aminophenyl)methanol.

Diagram of Nitro Group Reduction:

Sources

(2-Fluoro-3-nitrophenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(2-Fluoro-3-nitrophenyl)methanol, with CAS number 946126-95-0, is a fluorinated nitroaromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic placement of fluoro and nitro groups on the phenyl ring offers medicinal chemists a versatile scaffold for constructing molecules with enhanced pharmacological properties. The presence of the fluorine atom can improve metabolic stability, bioavailability, and binding affinity of a drug molecule, while the nitro group serves as a synthetic handle for further chemical transformations, such as reduction to an amine.[1] This guide provides an in-depth overview of the commercial availability, synthesis, analysis, and applications of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Commercial Availability and Procurement

A reliable supply of starting materials is paramount for any research and development program. This compound is available from a variety of commercial suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and lead times.

Below is a comparative table of representative commercial suppliers for this compound (CAS: 946126-95-0):

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | SY3H3249F727 | 95% | Inquire | Provides MSDS with hazard and handling information.[3][4] |

| Apollo Scientific | PC501174 | ≥95% | 250mg, 1g, 5g | Offers detailed health and safety information.[5] |

| Alachem Co., Ltd. | 4S9519 | Inquire | R&D to industrial scale | Provides COA, SDS, and route of synthesis upon request.[1] |

| Capot Chemical | 4928 | Inquire | Inquire | Provides basic chemical properties and identifiers.[6] |

| Allfluoro | AF12319 | Inquire | Inquire | Lists basic molecular information.[2] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information. For researchers requiring bulk quantities, many suppliers, such as ChemUniverse, offer options for requesting bulk quotes.[7][8]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the reduction of a corresponding benzoic acid ester, such as methyl 2-fluoro-3-nitrobenzoate.[9] A widely employed and efficient method utilizes Diisobutylaluminum hydride (DIBAL-H) as the reducing agent.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[9]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.0 M in toluene, ~2.5 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to -78 °C and slowly add methanol to quench the excess DIBAL-H.

-

Workup: To the cooled reaction mixture, sequentially add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and ethyl acetate.

-

Extraction: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield this compound as a brown oil.[9]

Causality Behind Experimental Choices

-

DIBAL-H as the Reducing Agent: DIBAL-H is a powerful yet sterically hindered reducing agent. This bulkiness is key to its ability to selectively reduce esters to aldehydes at low temperatures. However, with an excess of the reagent and/or at higher temperatures, it can further reduce the aldehyde to the primary alcohol, as is the objective in this synthesis.

-

Low-Temperature Control: Maintaining a low temperature (-78 °C) is critical during the addition of DIBAL-H to control the reactivity and prevent over-reduction or side reactions.

-

Role of Rochelle Salt in Workup: The workup with Rochelle salt is a crucial step. DIBAL-H reactions can form gelatinous aluminum salt byproducts upon quenching with water, which can complicate the extraction process. Rochelle salt is a chelating agent that complexes with the aluminum salts, keeping them in the aqueous layer and facilitating a clean separation of the organic and aqueous phases.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound. The following techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. For this compound, the expected signals include multiplets for the aromatic protons and a singlet for the benzylic methylene protons. A representative ¹H NMR spectrum in CDCl₃ shows peaks at approximately δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), and 4.87 (s, 2H).[9]

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical HPLC analysis might show a retention time of around 7.52 minutes, though this is highly dependent on the specific conditions (column, mobile phase, flow rate).[9]

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the molecular weight and fragmentation pattern of the compound. For isomers like (2-Fluoro-5-nitrophenyl)methanol, a top peak at m/z 125 has been observed.[11] Analysis of methanol, a potential solvent residue, can be performed by GC-MS, often after derivatization.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Often available from suppliers like BLD Pharm, this technique provides molecular weight confirmation.[13]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. Expected peaks would include those for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, the N-O stretches of the nitro group, and the C-F stretch.[10]

Applications in Drug Discovery and Development